Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate
Overview
Description
Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate is a chemical compound with the molecular formula C11H15ClN2O2 . It is used as an intermediate in the preparation of various chemical compounds .
Synthesis Analysis
The synthesis of Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate involves several steps. Initially, tert-butyl phenyl carbonate is synthesized by adding tert-butanol, pyridine, and trichloromethane to a reaction vessel under nitrogen protection. The mixture is stirred uniformly and then chloroformic acid phenyl ester is added dropwise. After the addition is complete, the temperature of the reaction vessel is raised to 100°C and stirred for 1 hour .In the next step, 80% hydrazine hydrate solution is added to the reaction vessel, and the temperature is controlled at 80°C. The previously obtained tert-butyl phenyl carbonate is added dropwise to the reaction vessel. After the addition is complete, the temperature of the reaction vessel is raised to 100°C and stirred for 1 hour. Then, chloroform is added to the reaction vessel and stirred for 3 hours .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate have been described in the Synthesis Analysis section. The reactions involve the use of tert-butanol, pyridine, trichloromethane, and chloroformic acid phenyl ester .Physical And Chemical Properties Analysis
Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate has a molecular weight of 242.7 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Safety And Hazards
While specific safety and hazard information for Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate was not found, similar compounds have been classified as hazardous. For example, tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate has been classified as a hazardous substance with hazard statements H302, H315, H319, H335 .
properties
IUPAC Name |
tert-butyl N-(2-chloroanilino)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-13-9-7-5-4-6-8(9)12/h4-7,13H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQNIRLIMWSXGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728432 | |
Record name | tert-Butyl 2-(2-chlorophenyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate | |
CAS RN |
823188-36-9 | |
Record name | tert-Butyl 2-(2-chlorophenyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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